molecular formula C8H13Cl2FN2 B6181897 3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride CAS No. 1895092-39-3

3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B6181897
CAS No.: 1895092-39-3
M. Wt: 227.10 g/mol
InChI Key: XESCBMZETIIEKN-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride is a fluorinated aromatic amine derivative characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a propan-1-amine chain at the 3-position, forming a dihydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

CAS No.

1895092-39-3

Molecular Formula

C8H13Cl2FN2

Molecular Weight

227.10 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H11FN2.2ClH/c9-8-4-7(2-1-3-10)5-11-6-8;;/h4-6H,1-3,10H2;2*1H

InChI Key

XESCBMZETIIEKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CCCN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride typically involves the reaction of 5-fluoropyridine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified and converted into its dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituent Variations Key Functional Groups Reference
3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride Pyridine 5-Fluoro, 3-propan-1-amine chain Fluoropyridine, amine hydrochloride N/A
N-2-[2-(1H-1,2,3-Triazol-1-yl)pyrimidin-4-yl]ethyl-3-(3-fluorophenyl)propan-1-amine dihydrochloride (16) Pyrimidine 3-Fluorophenyl, triazolyl substituent Fluorophenyl, triazole
3-(Azepan-1-yl)propan-1-amine dihydrochloride Azepane Azepane ring, no fluorine Cyclic amine, hydrochloride
3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride Benzodiazole 5-Nitro, benzodiazole core Nitro group, benzodiazole
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride Benzimidazole Methylthio group Benzimidazole, thioether

Key Observations :

  • Fluorine Positioning : Unlike compound 16 (fluorine on phenyl), the target compound features fluorine on pyridine, which may enhance electronic effects and receptor binding specificity .
  • Heterocyclic Cores : Pyrimidine (compound 16) and benzodiazole () cores introduce distinct π-π stacking and hydrogen-bonding capabilities compared to pyridine .

Physicochemical Properties

Property Target Compound (Est.) 3-(5-Nitro-benzodiazol-2-yl)propan-1-amine dihydrochloride 3-(Azepan-1-yl)propan-1-amine dihydrochloride
Molecular Weight ~230 g/mol 212.12 g/mol ~220 g/mol
Purity ≥95% (typical) 95% 95%
Solubility High (HCl salt) Moderate (nitro group reduces solubility) High (azepane enhances lipophilicity)

Notes:

  • The dihydrochloride salt form improves aqueous solubility across all compounds .
  • Nitro groups () may decrease solubility but increase stability in acidic environments .

Biological Activity

3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, making it a valuable tool in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances the compound's stability and binding affinity to biological targets, which can modulate enzymatic activities and receptor functions. This modulation can lead to various biological effects depending on the specific pathways involved in the biological system being studied.

Biological Activity and Therapeutic Potential

Research indicates that this compound may have applications in treating neuropsychiatric disorders due to its interaction with dopamine and serotonin receptors. In particular, studies have highlighted its agonistic activity towards D2 and 5-HT1A receptors, which are crucial in mood regulation and psychotic disorders .

Comparative Analysis with Similar Compounds

The compound's unique structure allows for a comparison with similar fluorinated pyridine derivatives. The following table summarizes key differences in biological activity among these compounds:

Compound NameReceptor InteractionEC50 (nM)Notes
This compoundD2, 5-HT1ANot specifiedPotential for neuropsychiatric treatment
3-(5-Chloropyridin-3-yl)propan-1-amine dihydrochlorideD2, 5-HT1AHigher EC50 valuesLess potent than fluorinated variant
3-(5-Bromopyridin-3-yl)propan-1-amine dihydrochlorideD2, 5-HT1ANot specifiedSimilar activity profile but lower stability

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Study : A study demonstrated that compounds similar to this compound exhibited dual agonism at D2 and 5-HT1A receptors. The EC50 values for these interactions were reported as follows:
    • Compound A: D2 - 0.9 nM, 5-HT1A - 2.3 nM
    • Compound B: D2 - 3.3 nM, 5-HT1A - 1.4 nM .
  • Metabolic Stability Assessment : In vitro studies indicated that derivatives of this compound showed varying degrees of metabolic stability, which is crucial for their therapeutic potential. For instance, one derivative exhibited a half-life (T1/2) of approximately 159.7 minutes in human liver microsomes, suggesting favorable pharmacokinetic properties .

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